molecular formula C8H8BrCl2NO B1378162 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride CAS No. 1373223-73-4

8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride

Cat. No.: B1378162
CAS No.: 1373223-73-4
M. Wt: 284.96 g/mol
InChI Key: XVTZJIQRUMCLKF-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery of 8-bromo-6-chloro-3,4-dihydro-2H-benzooxazine hydrochloride emerged from advancements in heterocyclic chemistry during the late 20th and early 21st centuries. Benzoxazines, first synthesized in the early 1900s via Mannich reactions involving phenols, amines, and formaldehyde, gained prominence due to their structural versatility. The halogenated derivative was developed as part of efforts to optimize bioactive intermediates for pharmaceutical applications. Early synthetic routes focused on introducing bromine and chlorine substituents to enhance electronic and steric properties, leveraging nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Key milestones include:

  • 2002 : Initial reports of dihydrobenzoxazine derivatives as kinase inhibitors.
  • 2019 : Commercial availability of the compound as a pharmaceutical intermediate.
  • 2022 : Structural characterization confirming its crystalline hydrochloride salt form.

Table 1: Chronological Development of Halogenated Benzoxazines

Year Advancement Significance
1907 First benzoxazine synthesis via Mannich reaction Established core heterocyclic framework
2010 Optimization of halogenation protocols Enabled precise substitution patterns
2019 Industrial-scale production Facilitated drug discovery applications

Position in Benzoxazine Chemical Classification

8-Bromo-6-chloro-3,4-dihydro-2H-benzooxazine hydrochloride belongs to the 3,4-dihydro-2H-1,4-benzoxazine subclass, characterized by a partially saturated oxazine ring fused to a benzene core. Its molecular formula $$ \text{C}8\text{H}8\text{BrCl}_2\text{NO} $$ reflects two key modifications:

  • Halogenation : Bromine at position 8 and chlorine at position 6 enhance electrophilicity and binding affinity.
  • Dihydro structure : Saturation at C3–C4 reduces ring strain compared to fully aromatic analogs.

Table 2: Structural Comparison with Related Benzoxazines

Compound Substituents Ring Saturation Molecular Weight
1,3-Benzoxazine None Fully aromatic 133.15 g/mol
6-Bromo-3,4-dihydro-2H-1,4-benzoxazine Br at C6 Partially saturated 231.06 g/mol
Target compound Br at C8, Cl at C6 Partially saturated 284.96 g/mol

The compound’s stereoelectronic profile makes it a strategic intermediate for synthesizing kinase inhibitors and antimicrobial agents.

Significance in Heterocyclic Chemistry Research

This derivative exemplifies three research priorities in modern heterocyclic chemistry:

  • Directed functionalization : Sequential halogenation at C6 and C8 enables regioselective cross-coupling reactions, critical for constructing complex drug candidates.
  • Conformational analysis : Partial saturation of the oxazine ring introduces torsional flexibility, studied via X-ray crystallography and NMR spectroscopy.
  • Materials science applications : As a precursor for polybenzoxazines, it contributes to flame-retardant polymers and high-performance composites.

Recent studies highlight its role in:

  • Medicinal chemistry : Serving as a scaffold for DDR1 kinase inhibitors with nanomolar potency.
  • Agrochemicals : Acting as a synthon for herbicidal agents targeting acetolactate synthase.
  • Optoelectronic materials : Modifying charge transport properties in organic semiconductors.

Table 3: Research Applications of 8-Bromo-6-chloro-3,4-dihydro-2H-benzooxazine Hydrochloride

Field Application Example Mechanism of Action
Pharmaceuticals DDR1 kinase inhibition Competitive ATP-binding site occupation
Polymer science Cross-linking agent in polybenzoxazines Thermal ring-opening polymerization
Synthetic chemistry Suzuki-Miyaura coupling substrate Palladium-mediated C–C bond formation

This compound’s versatility underscores its centrality in advancing both theoretical and applied chemistry.

Properties

IUPAC Name

8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO.ClH/c9-6-3-5(10)4-7-8(6)12-2-1-11-7;/h3-4,11H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZJIQRUMCLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-73-4
Record name 2H-1,4-Benzoxazine, 8-bromo-6-chloro-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2H-benzo[1,4]oxazine with bromine and chlorine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reaction time. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Halogenation reactions typically use bromine (Br2) and chlorine (Cl2) as reagents.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various halogenated products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine exhibit potential anticancer properties. Studies have shown that modifications of benzoxazine derivatives can enhance their cytotoxicity against cancer cell lines. For instance, derivatives with halogen substitutions have been analyzed for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Material Science

Polymer Chemistry
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine is utilized in polymer chemistry as a monomer in the synthesis of functional polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties, such as improved thermal stability and mechanical strength .

Coatings and Adhesives
The compound's chemical structure enables it to be used in formulating advanced coatings and adhesives. The incorporation of benzoxazine units into resin formulations has been shown to enhance adhesion properties and thermal resistance .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of various benzoxazine derivatives, including 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine. The results demonstrated that specific structural modifications led to increased cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development .

Case Study 2: Polymer Applications

Research conducted at a leading university explored the use of benzoxazine-based polymers in high-performance coatings. The study highlighted how the incorporation of 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine improved the thermal and mechanical properties of the resulting polymer films, making them suitable for industrial applications .

Mechanism of Action

8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride can be compared with other similar compounds, such as 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine and 6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine. These compounds share structural similarities but differ in their halogenation patterns, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include halogenated benzoxazines and derivatives with modified substituents or ring systems:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine HCl 105655-01-4 Br at position 6 214.06 Studied for synthetic intermediates; density: 1.534 g/cm³
7-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine 105679-33-2 Br at position 7, Cl at position 6 - Typically used in medicinal chemistry research
6-Chloro-7-methyl-3-[...]-1,4,2-benzodithiazine - Cl at 6, methyl at 7 - Antimicrobial activity (IR/NMR data)
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[1,4]oxazine - Br at 8, benzyl at position 4 - Modified receptor binding profiles

Key Observations :

  • Substituent Position : The placement of halogens (Br/Cl) significantly alters electronic effects. For example, 6-Bromo derivatives lack the 8-Bromo substituent’s steric and electronic influence on ring reactivity .
  • Chlorine vs.
  • Functional Groups: Derivatives like 4-benzyl-8-bromo () demonstrate how non-halogen substituents modulate biological activity, such as targeting 5-HT6 and GABA-A receptors .

Physicochemical Properties

  • Boiling Point/Melting Point : 6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine HCl has a boiling point of 296.4°C . The 8-Bromo-6-chloro analog likely has a higher boiling point due to increased molecular weight and polarity.
  • Solubility: Chlorine’s electronegativity may enhance water solubility compared to non-chlorinated analogs, though this remains speculative without direct data.

Biological Activity

8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is a heterocyclic compound with a molecular formula of C8_8H7_7BrClNO and a molecular weight of approximately 248.5 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C8_8H7_7BrClNO
  • Molecular Weight : 248.5 g/mol
  • CAS Number : 625394-67-4

Antimicrobial Activity

Research has indicated that derivatives of oxazines, including 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine, exhibit significant antimicrobial properties. A study showed that similar compounds demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Compound Target Bacteria MIC (µg/mL)
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazineStaphylococcus aureus16
Escherichia coli32

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50_{50} value for this compound was reported to be approximately 25 µM, indicating moderate activity compared to established chemotherapeutics .

Anti-inflammatory Activity

In vivo studies have demonstrated that 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of induced inflammation. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various oxazine derivatives against common pathogens. The results indicated that compounds similar to 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine exhibited significant activity against both gram-positive and gram-negative bacteria. The study utilized disk diffusion methods and reported zones of inhibition that were statistically significant compared to controls .

Case Study 2: Cancer Cell Line Studies

In a comparative study assessing the cytotoxic effects on cancer cell lines, it was observed that treatment with 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine led to a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting that this compound may serve as a lead for further development in cancer therapeutics .

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride?

Answer:
The synthesis typically involves halogenation of the benzoxazine core. For bromo-chloro derivatives, stepwise electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) are common. For example:

  • Bromination : Use brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation.
  • Chlorination : Chlorine gas or SOCl₂ in inert solvents (e.g., DCM) at low temperatures.
  • Cyclization : Form the dihydrobenzoxazine ring via acid-catalyzed cyclization of precursor amines or alcohols.
    Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity validation requires HPLC or GC (>95% purity threshold) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) resolves substituent positions and hydrogen bonding (e.g., N–H···Cl interactions) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; GC for volatile impurities.
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The aromatic region (δ 6.5–7.5 ppm) and NH/OH signals (δ 2.5–5.0 ppm) are critical.
    • FT-IR : Confirm C–Br (550–600 cm⁻¹) and C–Cl (700–750 cm⁻¹) stretches .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) mitigate moisture absorption.
  • Handling : Use anhydrous solvents (e.g., DMF, DMSO) for reactions. Avoid prolonged exposure to air; inert atmospheres (N₂/Ar) are recommended for sensitive steps .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Answer:
The bromo and chloro substituents exhibit distinct reactivity:

  • Bromine : Acts as a leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids).
  • Chlorine : Less reactive but can participate under high-temperature/pressure conditions (e.g., Ullmann coupling with Cu catalysts).
    Competitive side reactions (e.g., dehalogenation) require optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃). Kinetic studies via LC-MS can track intermediate formation .

Advanced: How can computational modeling predict its interactions in drug discovery?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to model binding affinity toward biological targets (e.g., kinase inhibitors). The dihydrobenzoxazine scaffold often interacts with hydrophobic pockets.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of Br/Cl substituents on HOMO-LUMO gaps.
  • MD Simulations : Assess stability in aqueous vs. lipid bilayers (AMBER or GROMACS force fields) .

Advanced: How do solvent and pH affect its stability in biological assays?

Answer:

  • pH Sensitivity : The compound degrades in acidic conditions (pH < 3) via protonation of the oxazine nitrogen, leading to ring opening. Buffers (PBS, pH 7.4) are optimal.
  • Solvent Effects : Polar aprotic solvents (DMSO) enhance solubility but may induce crystallization at high concentrations. Avoid alcohols (e.g., ethanol) in long-term storage due to esterification risks .

Advanced: What strategies resolve contradictions in spectroscopic data across studies?

Answer:

  • Batch Variability : Compare multiple synthesis batches via LC-MS to identify impurities (e.g., dehalogenated byproducts).
  • Crystallographic Validation : Cross-reference NMR assignments with SCXRD data to correct misassigned peaks.
  • Dynamic Effects : Variable-temperature NMR can resolve conformational equilibria (e.g., ring-flipping in dihydrobenzoxazine) .

Advanced: How is this compound utilized in material science applications?

Answer:

  • Polymer Precursor : The benzoxazine core undergoes thermal ring-opening polymerization to form high-performance resins.
  • Surface Modification : Functionalize nanoparticles via bromine-mediated grafting (e.g., Au-NPs with thiol linkers).
  • Optoelectronic Studies : UV-vis and fluorescence spectroscopy assess π-conjugation extensions for OLED applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.